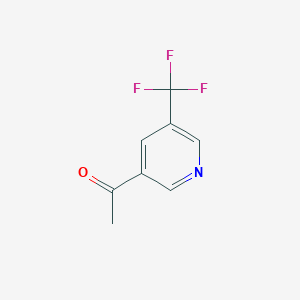![molecular formula C19H21N3S B2561051 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea CAS No. 852139-86-7](/img/structure/B2561051.png)
1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea, also known as LIMKi3, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. It has been shown to have inhibitory effects on several kinases, including LIMK1 and LIMK2, which are involved in regulating actin dynamics and cell migration. In
科学研究应用
1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea has been used in a variety of scientific research applications, particularly in the fields of cancer biology and neuroscience. It has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment. Additionally, 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea has been used to study the role of LIMK1 and LIMK2 in regulating actin dynamics and cell migration, which has implications for understanding the mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea functions as a small molecule inhibitor of LIMK1 and LIMK2, which are serine/threonine kinases that play a role in regulating actin dynamics and cell migration. By inhibiting these kinases, 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea disrupts the formation of actin filaments and reduces cell motility. This mechanism of action has been confirmed in several studies, including one by Davis et al. (2013) that showed 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea inhibited the phosphorylation of cofilin, a downstream target of LIMK1 and LIMK2.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on LIMK1 and LIMK2, 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea has been shown to have other biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, which is likely due to its ability to disrupt actin dynamics and reduce cell motility. Additionally, 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea has been shown to reduce the migration and invasion of cancer cells, which may be a result of its effects on actin dynamics and cell motility.
实验室实验的优点和局限性
One advantage of using 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea in lab experiments is that it is a small molecule inhibitor, which means it can be easily administered to cells or animals. Additionally, 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea has been shown to have potent inhibitory effects on LIMK1 and LIMK2, making it a useful tool for studying the role of these kinases in various biological processes. However, one limitation of using 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea is that it may have off-target effects on other kinases or proteins, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea. One area of interest is the potential therapeutic applications of 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea in cancer treatment. Further studies are needed to determine the efficacy of 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea in inhibiting tumor growth and metastasis in vivo, as well as its potential side effects and toxicity. Another area of interest is the role of LIMK1 and LIMK2 in neurodegenerative diseases, such as Alzheimer's and Parkinson's. Studies using 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea could help to elucidate the mechanisms underlying these diseases and identify potential therapeutic targets. Finally, there is potential for the development of new small molecule inhibitors based on the structure of 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea, which could have improved potency and selectivity for LIMK1 and LIMK2.
合成方法
The synthesis of 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea involves the reaction of 1,2-dimethyl-5-nitroindole with 4-methylphenylisothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium dithionite to yield the final compound. This synthesis method has been described in detail in a publication by Davis et al. (2013).
属性
IUPAC Name |
1-[(1,2-dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-13-4-7-17(8-5-13)21-19(23)20-12-15-6-9-18-16(11-15)10-14(2)22(18)3/h4-11H,12H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCYMBRGWQWBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NCC2=CC3=C(C=C2)N(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

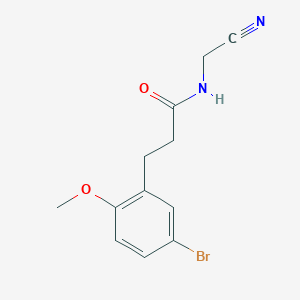
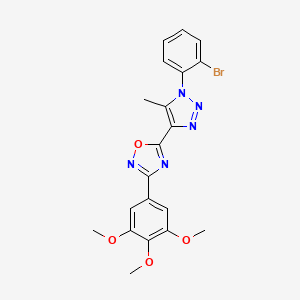
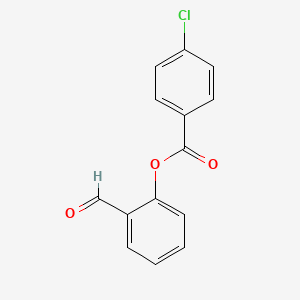
![3-(4-Amino-3-methylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2560972.png)
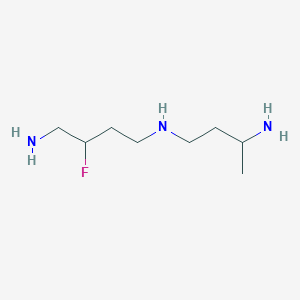
![5-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2560976.png)
![2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B2560977.png)
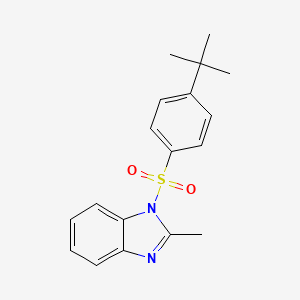
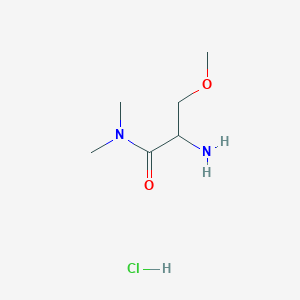
![methyl 3-[4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-1,3-dioxo-6-(2-pyridinyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-2-thiophenecarboxylate](/img/structure/B2560980.png)
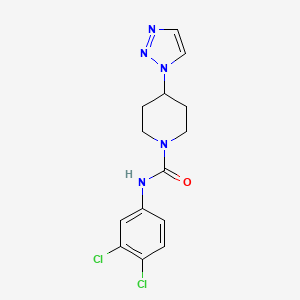
![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide](/img/structure/B2560983.png)

